

A Comprehensive Spectroscopic Guide to 2-(Methylamino)benzonitrile

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Compound of Interest

Compound Name: 2-(Methylamino)benzonitrile

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Methylamino)benzonitrile** (CAS No. 17583-40-3), a key chemical intermediate.^[1] We delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated structural profile of the molecule. This document is designed to serve as a practical reference for researchers, offering not just raw data but a detailed interpretation grounded in established spectroscopic principles. We explore the causality behind the observed spectral features, providing detailed experimental protocols and data-driven insights to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile

2-(Methylamino)benzonitrile, with the molecular formula $C_8H_8N_2$ and a molecular weight of 132.16 g/mol, is an ortho-substituted aromatic compound.^[1] Its structure, featuring a secondary amine and a nitrile group attached to a benzene ring, presents a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and structural confirmation in synthetic and medicinal chemistry workflows. This guide will systematically deconstruct this fingerprint across multiple analytical platforms.

Caption: Molecular Structure of **2-(Methylamino)benzonitrile**.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, making it an exceptional tool for identifying functional groups. The IR spectrum of **2-(Methylamino)benzonitrile** provides clear, unambiguous evidence for its key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A self-validating protocol for acquiring high-quality IR data involves the following steps:

- **Instrument Preparation:** Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum is collected using a clean ATR crystal (e.g., diamond or germanium). This step is critical as it subtracts atmospheric interferences (CO_2 , H_2O) from the sample spectrum.
- **Sample Application:** Place a small amount of solid **2-(Methylamino)benzonitrile** onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
- **Data Acquisition:** Co-add a minimum of 32 scans at a resolution of 4 cm^{-1} over a range of $4000\text{--}500 \text{ cm}^{-1}$. Signal averaging increases the signal-to-noise ratio, ensuring weak signals are not missed.
- **Data Processing:** Perform an ATR correction and baseline correction to produce the final absorbance spectrum.

Data Presentation: Key IR Absorptions

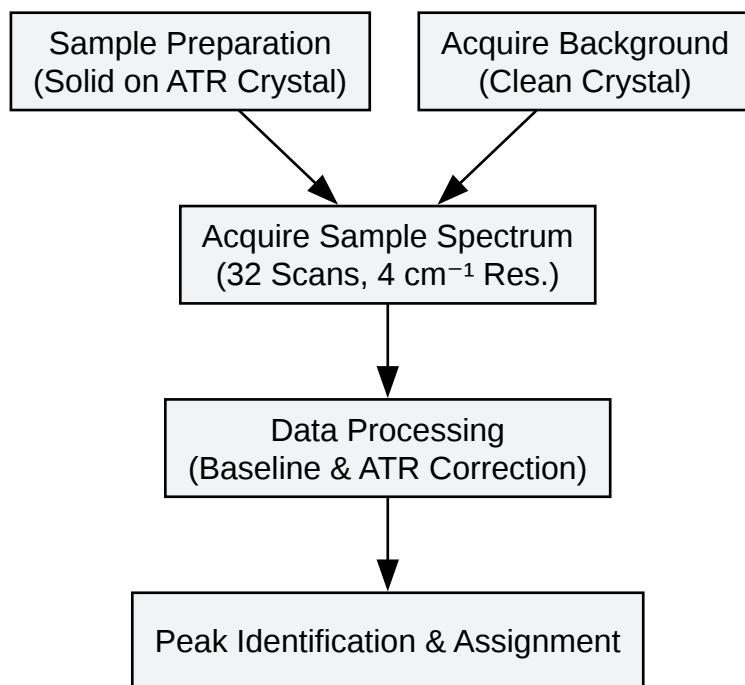
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3350 - 3450	Secondary Amine (N-H)	Stretching	Medium, Sharp
~3000 - 3100	Aromatic C-H	Stretching	Medium to Weak
~2850 - 2960	Aliphatic C-H (Methyl)	Stretching	Medium to Weak
~2220 - 2240	Nitrile (C≡N)	Stretching	Strong, Sharp
~1600, ~1475	Aromatic C=C	Ring Stretching	Medium
~1510 - 1540	Secondary Amine (N-H)	Bending	Medium

Note: Precise peak positions are sample-dependent. The data presented are characteristic ranges.

Spectral Interpretation: A Causality-Driven Analysis

The IR spectrum of **2-(Methylamino)benzonitrile** is dominated by three key features:

- N-H Stretch: A secondary amine exhibits a single, relatively sharp N-H stretching band, unlike the two-pronged signal of a primary amine.^[2] Its position around 3400 cm⁻¹ is characteristic of N-H bonds, which are less polar and form weaker hydrogen bonds than O-H bonds, resulting in a sharper peak.
- C≡N Stretch: The nitrile group provides the most definitive peak in the spectrum. The C≡N triple bond is very strong, causing it to vibrate at a high frequency, appearing in a region of the spectrum (~2230 cm⁻¹) that is typically devoid of other signals.^[3] Its strong intensity is due to the large change in dipole moment during the stretching vibration.
- Aromatic and Aliphatic Regions: The spectrum also confirms the presence of the benzene ring through C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600 cm⁻¹. The methyl group is evidenced by C-H stretching signals just below 3000 cm⁻¹.



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Caption: Workflow for FTIR data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **2-(Methylamino)benzonitrile** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to optimize magnetic field homogeneity, which is crucial for achieving high-resolution spectra with sharp lines.

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Following ^1H acquisition, acquire a proton-decoupled ^{13}C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope. Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation more straightforward.

^1H NMR Analysis

The ^1H NMR spectrum provides a precise map of the proton environments in the molecule.

Data Presentation: ^1H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.6	Multiplet	2H	Ar-H
~6.6 - 6.8	Multiplet	2H	Ar-H
~4.5 - 5.5	Broad Singlet	1H	N-H
~2.9 - 3.0	Singlet	3H	$-\text{CH}_3$

Note: Predicted data based on established chemical shift principles.^[4] Actual values may vary based on solvent and concentration.

Interpretation and Expertise:

- Aromatic Region (6.6-7.6 ppm): The four aromatic protons do not form a simple pattern due to the ortho substitution. The electron-donating $-\text{NHCH}_3$ group shields the ortho and para protons (shifting them upfield), while the electron-withdrawing $-\text{CN}$ group deshields them (shifting them downfield). This interplay results in a complex multiplet pattern that requires advanced analysis (or simulation) to fully resolve, but its integration of 4H is unambiguous.

- Methyl Signal (~2.9 ppm): The three protons of the methyl group are equivalent and not coupled to any adjacent protons, thus they appear as a sharp singlet integrating to 3H. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.
- Amine Proton (~4.5-5.5 ppm): The N-H proton typically appears as a broad singlet. The broadening is due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange with trace amounts of water. Its chemical shift can be highly variable.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Data Presentation: ¹³C NMR

Chemical Shift (δ , ppm)	Assignment
~150	C-NHCH ₃ (C2)
~134	C-H (C4/C6)
~132	C-H (C5)
~120	C≡N
~118	C-H (C3)
~110	C-CN (C1)
~30	-CH ₃

Note: Predicted data based on additivity rules and spectral databases for similar compounds.

[5][6]

Interpretation and Expertise:

- Quaternary Carbons: Two carbons will appear without attached protons (in a DEPT experiment). The carbon attached to the nitrogen (C2) is significantly deshielded (~150 ppm) due to the electronegativity of nitrogen. The carbon attached to the nitrile group (C1, the

ipso-carbon) appears far upfield (~110 ppm), a known shielding effect of the nitrile substituent.

- Nitrile Carbon (~120 ppm): The C≡N carbon has a highly characteristic chemical shift in this region.
- Aromatic CH Carbons: The remaining four aromatic carbons appear between ~118-134 ppm. Their exact assignment requires 2D NMR techniques (like HSQC/HMBC), but their presence confirms the substituted benzene ring.
- Methyl Carbon (~30 ppm): The aliphatic methyl carbon is highly shielded and appears upfield, consistent with an N-methyl group.

Caption: Visual aid for NMR assignments of **2-(Methylamino)benzonitrile**.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source. This GC-MS setup is standard for volatile, thermally stable compounds.
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).[\[7\]](#)
- Fragmentation: The 70 eV of energy is substantial, causing the molecular ion to fragment in predictable ways.[\[8\]](#)
- Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

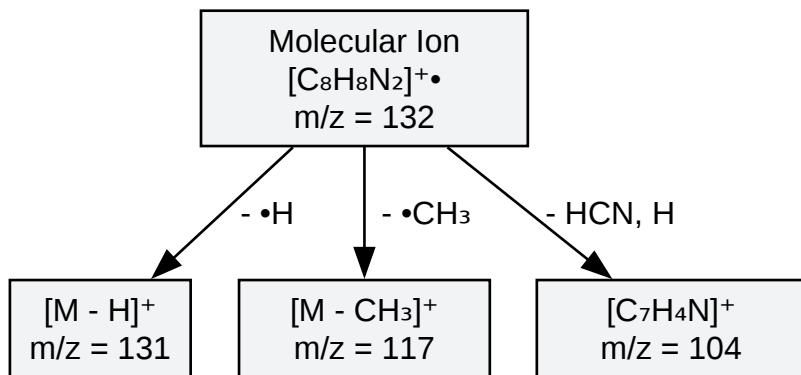
Data Presentation: Key Mass Fragments

m/z Value	Proposed Fragment	Notes
132	$[\text{C}_8\text{H}_8\text{N}_2]^+$ •	Molecular Ion ($\text{M}^+•$)
131	$[\text{M} - \text{H}]^+$	Loss of a hydrogen radical
117	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
104	$[\text{M} - \text{NCH}_2]^+$ or $[\text{C}_7\text{H}_4\text{N}]^+$	Complex rearrangement/fragmentation

Data derived from NIST spectral library for **2-(Methylamino)benzonitrile**.^[9]

Spectral Interpretation: Validating the Structure

- The Nitrogen Rule: The molecular weight of **2-(Methylamino)benzonitrile** is 132.^[1] The molecule contains two nitrogen atoms (an even number). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The observation of the molecular ion peak at m/z = 132 is consistent with this rule and confirms the molecular formula.^[10]
- Key Fragmentations:
 - m/z 131: The peak at M-1 is common and arises from the loss of a hydrogen atom, often from the amine or methyl group.
 - m/z 117: A significant peak resulting from the cleavage of the N-C(methyl) bond, losing a methyl radical ($•\text{CH}_3$, 15 Da). This is a common and stable fragmentation pathway for N-methylated compounds.
 - m/z 104: This fragment likely arises from a more complex process, possibly involving the loss of the entire methylamino group followed by rearrangement, or cleavage of the bond between the ring and the nitrile group.

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Caption: Plausible EI-MS fragmentation pathways for **2-(Methylamino)benzonitrile**.

Conclusion

The structural elucidation of **2-(Methylamino)benzonitrile** is robustly achieved through a multi-technique spectroscopic approach. IR spectroscopy confirms the presence of the key N-H, C≡N, and aromatic functionalities. High-field ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, corroborating the ortho substitution pattern. Finally, mass spectrometry validates the molecular weight via the molecular ion peak and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these datasets form a comprehensive and self-validating analytical package, providing researchers with a definitive spectroscopic fingerprint for the confident identification of **2-(Methylamino)benzonitrile**.

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